N-Trityl-L-homoserine triethylamine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

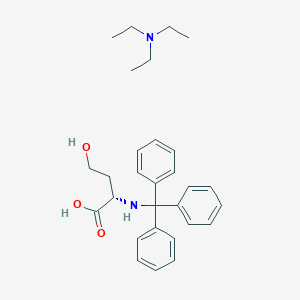

N-Trityl-L-homoserine triethylamine salt, also known as this compound, is a useful research compound. Its molecular formula is C29H38N2O3 and its molecular weight is 361,44*101,19 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Trityl-L-homoserine triethylamine salt (CAS Number: 102056-97-3) is a synthetic compound derived from L-homoserine, an amino acid involved in various biosynthetic pathways. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 462.62 g/mol

- Chemical Structure : The compound features a trityl group attached to the homoserine backbone, which enhances its lipophilicity and stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to interact with various enzymes, particularly those involved in amino acid metabolism. Its structure allows it to act as a competitive inhibitor, altering the activity of enzymes such as aspartate transaminase and homoserine dehydrogenase.

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular models. This property is crucial for mitigating cellular damage in various pathological conditions.

- Metal Chelation : The compound has demonstrated the ability to chelate heavy metals, which may contribute to its protective effects against metal toxicity in biological systems .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.

- Anti-inflammatory Activity : By modulating cytokine release, this compound may reduce inflammation in models of chronic inflammatory diseases.

- Potential Anticancer Activity : Early-stage research indicates that this compound could inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapeutics.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of N-Trityl-L-homoserine and its derivatives. For instance, modifications to the trityl group have been explored to enhance biological activity and selectivity against target enzymes. The findings suggest that specific structural features are critical for maintaining biological efficacy while minimizing off-target effects .

Aplicaciones Científicas De Investigación

Peptide Synthesis

N-Trityl-L-homoserine triethylamine salt plays a crucial role in the synthesis of peptides. It serves as a building block for the incorporation of homoserine residues into peptide chains. The trityl group protects the amino group during synthesis, allowing for selective reactions without interference from other functional groups .

Table 1: Applications in Peptide Synthesis

| Application | Description |

|---|---|

| Building Block | Acts as a precursor for synthesizing peptides containing homoserine residues |

| Protecting Group | The trityl group protects the amino functionality during synthesis |

| Solubility | Enhances solubility in organic solvents, facilitating reaction conditions |

Drug Development

The compound is explored in drug development as a part of peptidomimetic strategies. Peptidomimetics are designed to mimic peptide structures while improving stability and bioavailability. This compound's structural properties allow it to be incorporated into various drug candidates aimed at targeting specific biological pathways .

Bioconjugation Techniques

In bioconjugation, this compound is utilized to create conjugates with proteins or other biomolecules. This application is essential in developing targeted therapies and diagnostic tools, enhancing the specificity and efficacy of therapeutic agents .

Case Study 1: Peptide Therapeutics

A study involving the synthesis of cyclic peptides demonstrated that incorporating this compound improved yield and purity compared to traditional methods. The use of this compound facilitated the formation of stable cyclic structures that exhibited enhanced biological activity against cancer cells .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways. The structural modifications allowed for better binding affinity and selectivity, demonstrating its potential in developing therapeutic agents for metabolic disorders .

Propiedades

IUPAC Name |

N,N-diethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C6H15N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,24-25H,16-17H2,(H,26,27);4-6H2,1-3H3/t21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIHVFUNJCWVBP-BOXHHOBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552980 |

Source

|

| Record name | N-(Triphenylmethyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102056-97-3 |

Source

|

| Record name | N-(Triphenylmethyl)-L-homoserine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.